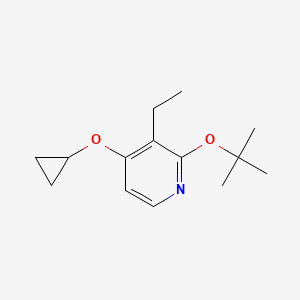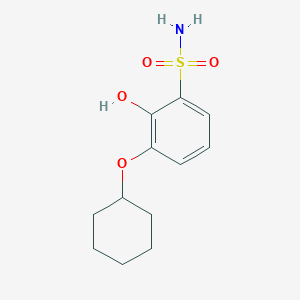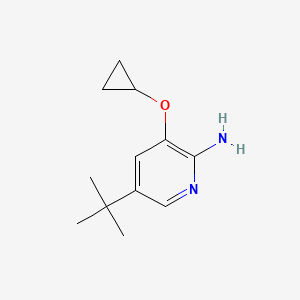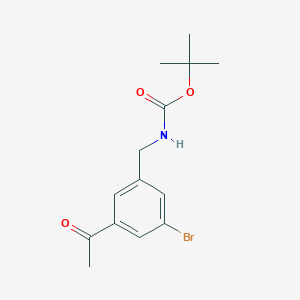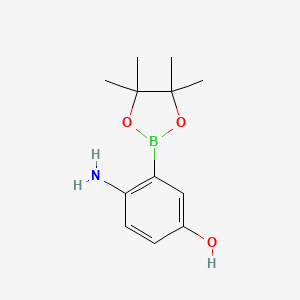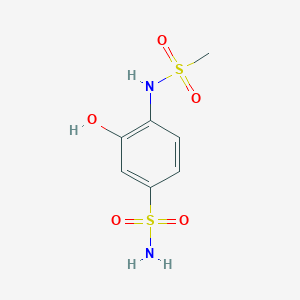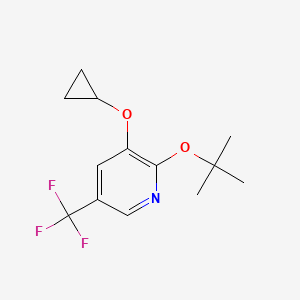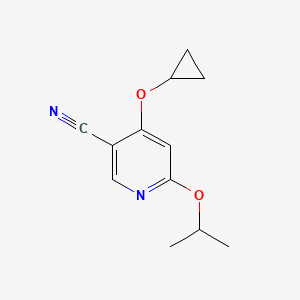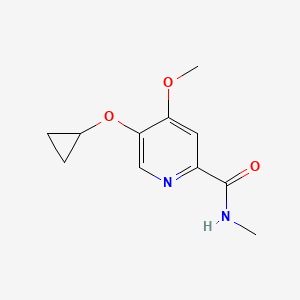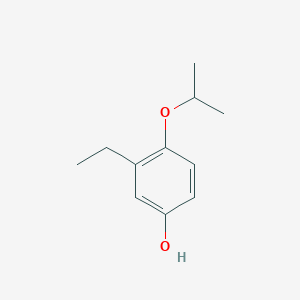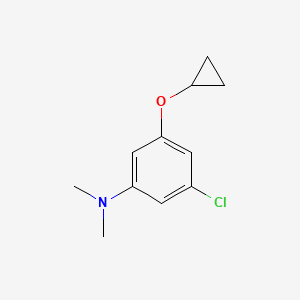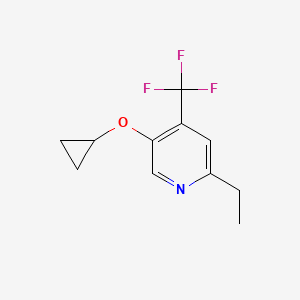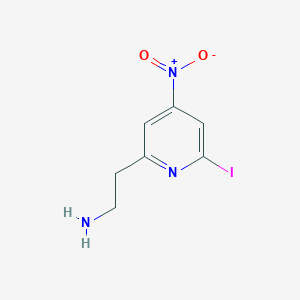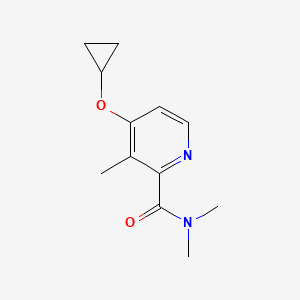
4-Cyclopropoxy-N,N,3-trimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N,N,3-trimethylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N,3-trimethylpicolinamide typically involves the reaction of 4-cyclopropoxy-3-methylpyridine with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels, typically above 98% .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-N,N,3-trimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinamides.
Applications De Recherche Scientifique
4-Cyclopropoxy-N,N,3-trimethylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N,N,3-trimethylpicolinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Cyclopropoxy-N,N,3-trimethylpicolinamide stands out due to its specific substitution pattern on the picolinamide ring, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N,3-trimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-8-10(16-9-4-5-9)6-7-13-11(8)12(15)14(2)3/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
SBGUEFQOIDKQNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


